molecular formula C23H24N2O4S B4266614 N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-(PROPAN-2-YLOXY)BENZAMIDE

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-(PROPAN-2-YLOXY)BENZAMIDE

Cat. No.: B4266614
M. Wt: 424.5 g/mol
InChI Key: NCOXLELNVMTWGI-UHFFFAOYSA-N
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Description

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isopropoxy group, a sulfonyl group, and a benzamide core.

Preparation Methods

The synthesis of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the isopropoxy group: This can be achieved by reacting an appropriate alcohol with a suitable reagent.

    Introduction of the sulfonyl group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.

    Formation of the benzamide core: This can be done by reacting a benzoic acid derivative with an amine.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-(PROPAN-2-YLOXY)BENZAMIDE can be compared with other similar compounds, such as:

    N-(4-methylphenyl)benzamide: This compound lacks the isopropoxy and sulfonyl groups, making it less complex.

    4-isopropoxybenzamide: This compound lacks the sulfonyl and 4-methylphenyl groups, making it structurally simpler.

    N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide: This compound lacks the isopropoxy group, making it less hydrophobic.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-16(2)29-21-12-6-18(7-13-21)23(26)24-19-8-10-20(11-9-19)25-30(27,28)22-14-4-17(3)5-15-22/h4-16,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOXLELNVMTWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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